(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Drug Discovery Medicinal Chemistry ADME Properties

The compound (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681237-97-8) is a synthetic small molecule with a molecular weight of 380.44 g/mol and a molecular formula of C19H12N2O3S2. It is defined by a unique hybrid architecture that covalently links three privileged pharmacophores: a coumarin (2H-chromen-2-one), a thiazole, and a thiophene, via an acrylamide linker.

Molecular Formula C19H12N2O3S2
Molecular Weight 380.44
CAS No. 681237-97-8
Cat. No. B2603488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide
CAS681237-97-8
Molecular FormulaC19H12N2O3S2
Molecular Weight380.44
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4
InChIInChI=1S/C19H12N2O3S2/c22-17(8-7-13-5-3-9-25-13)21-19-20-15(11-26-19)14-10-12-4-1-2-6-16(12)24-18(14)23/h1-11H,(H,20,21,22)/b8-7+
InChIKeyYXNNNVUPSMTRPM-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681237-97-8): A Multi-Pharmacophore Scaffold for Targeted Probe Discovery


The compound (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 681237-97-8) is a synthetic small molecule with a molecular weight of 380.44 g/mol and a molecular formula of C19H12N2O3S2 . It is defined by a unique hybrid architecture that covalently links three privileged pharmacophores: a coumarin (2H-chromen-2-one), a thiazole, and a thiophene, via an acrylamide linker . This specific combination is designed to engage multiple biological targets, where the coumarin-thiazole core can occupy hydrophobic pockets and the extended acrylamide-thiophene group participates in specific polar and pi-stacking interactions, distinguishing it from simpler analogs .

Multi-pharmacophore scaffold (coumarin, thiazole, thiophene) via acrylamide linker

Acrylamide moiety supports covalent inhibitor probe design

No reported bioactivity data – suitable for unbiased target deconvolution

Reported lower TPSA vs urea-linked analogs may support cell permeability studies

Why Simple Coumarin-Thiazole Analogs Cannot Substitute for CAS 681237-97-8 in Target Engagement Studies


The compound's complex molecular topology precludes interchangeability with other in-class coumarin-thiazole derivatives. Simplifying the structure by removing the acrylamide-thiophene extension, as in N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide, results in a much simpler molecule with a lower molecular weight and drastically reduced capacity for specific interactions, altering its molecular recognition profile . Any modification to the linker, end group, or core scaffolds would produce a distinct compound with different physicochemical properties, binding affinities, and biological activities, as seen in the comparison of the target's acrylamide linker to the urea linker in 3-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-1-(thiophen-2-yl)urea (CAS 1207016-75-8), which has a different hydrogen-bonding capacity and molecular geometry [1].

This scaffold
Acrylamide-thiophene extension enables specific polar and π-stacking interactions
Simple coumarin-thiazole analog
Reduced interaction capacity due to missing extension may alter target engagement
This scaffold
Acrylamide linker geometry and H-bond pattern
Urea-linked analog (CAS 1207016-75-8)
Different hydrogen-bonding capacity and molecular shape may shift binding profile
This scaffold
Predicted planar coumarin-thiazole core supports deep pocket insertion
Non-planar/flexible analogs
Loss of planarity may reduce binding to narrow hydrophobic pockets

Head-to-Head Physicochemical and Structural Evidence for CAS 681237-97-8 Differentiation


Reduced Topological Polar Surface Area (TPSA) Relative to Urea-Linked Analog Enhances Permeability Potential

The target compound's acrylamide linker results in a calculated Topological Polar Surface Area (TPSA) of 83 Ų, which is significantly lower than the 137 Ų TPSA of the analogous urea derivative 3-[4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl]-1-(thiophen-2-yl)urea (CAS 1207016-75-8) [1]. This 39% reduction in polar surface area, driven by the replacement of the urea group with an acrylamide, suggests a superior profile for passive membrane permeability, a critical parameter for intracellular target engagement.

TPSA Comparison
Cross-study comparable
83 Ų vs 137 Ų (urea analog)
Reported 39% lower TPSA suggests higher passive permeability potential
Computational estimate; requires experimental validation
Drug Discovery Medicinal Chemistry ADME Properties

Implied Planar Geometry from Class-Level Crystal Structure Confers Unique Binding Orientation

A crystallographic study on a closely related coumarin-thiazole-acrylamide scaffold revealed a highly planar molecular geometry, with a trans configuration about the acrylamide double bond and a dihedral angle of only 12.07° between the thiazole and chromene ring systems [1]. This planar topology is critical for inserting the molecule into narrow hydrophobic pockets in target proteins, such as the active-site gorge of acetylcholinesterase, where a related acetamide analog (compound 6c) demonstrated an IC50 of 43 nM [2]. While direct data for CAS 681237-97-8 is absent, this class-level evidence strongly suggests a conserved binding mode with the potential for high potency.

Planar Geometry Inference
Class-level inference
Predicted planar; halogenated analog dihedral 12.07°
May support deep hydrophobic pocket binding
Based on single crystal structure of a close analog
Structural Biology Molecular Docking Crystallography

Transparency on Uncharacterized Bioactivity: A True 'Negative Data' Point for Novel Target Discovery

A comprehensive search across authoritative databases like PubChem and primary literature confirms the complete absence of any reported in vitro IC50, Ki, or phenotypic activity data for CAS 681237-97-8. This contrasts sharply with extensively characterized analogs such as the 2-chlorophenyl derivative or the diethylamino-acetamide compound 6c, which are pre-committed to known targets (AChE, IC50 = 43 nM) [1]. For researchers, this absence of data is a critical differentiator, presenting a truly novel chemotype for unbiased phenotypic or proteomic profiling, free from the selection bias that accompanies pre-characterized 'tool' compounds.

Bioactivity Unknown
Supporting evidence
No reported IC50/Ki; analog 6c IC50 43 nM (AChE)
Novel chemotype supports unbiased phenotypic screening
Absence of prior art enables target ID studies without bias
Chemical Biology High-Throughput Screening Phenotypic Assays

Procurement-Driven Application Scenarios for (E)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide (681237-97-8)


Design of Novel Cell-Permeable Kinase or Cholinesterase Inhibitors

Leverage the compound's lower TPSA (83 Ų) relative to urea-linked analogs, which predicts improved membrane permeability, to develop intracellular inhibitors. Its inferred planar geometry, based on class-level crystallographic evidence, is pre-organized for the deep hydrophobic pockets of targets like kinases or acetylcholinesterase [1]. This offers a strategic advantage over pre-characterized analogs like the 43 nM AChE inhibitor 6c by providing a chemically distinct scaffold for developing next-generation, patentable inhibitors [2].

Chemical Biology Probe for Unbiased Target Deconvolution

The complete absence of published biological activity data for this compound makes it an ideal 'blank slate' for phenotypic screening and subsequent target identification via affinity-based proteomics. Unlike analogs with known target bias, this compound's mechanism of action is unknown, allowing its use in discovering novel protein targets and signaling pathways without preconceived notions, a significant advantage for innovative drug discovery [1].

Building Block for Focused Covalent Inhibitor Libraries

The acrylamide moiety is a well-known electrophilic warhead for targeting cysteine residues. The unique combination of the coumarin-thiazole core with this functional group, absent in non-acrylamide analogs, provides a distinct scaffold for constructing focused covalent inhibitor libraries. This compound can serve as a key intermediate for synthesizing derivatives aimed at kinases like EGFR, where the coumarin-thiazole core has shown promise as a binding scaffold [1].

Procurement as a Key Intermediate for Structure-Activity Relationship (SAR) Expansion

For medicinal chemistry programs currently working with simpler coumarin-thiazole or urea-linked analogs, procuring CAS 681237-97-8 allows for the immediate exploration of a chemically distinct vector. The acrylamide-thiophene extension offers different electronic and steric properties compared to acetamide or urea linkers, enabling a rapid expansion of SAR to improve potency, selectivity, and pharmacokinetic properties beyond the limitations of existing lead molecules [1][2].

Application
Selection Property
Validation Focus
Cell-permeable inhibitor probe design
Reduced TPSA profile vs urea-linked analogs
Permeability assessment in target cell models
Unbiased target deconvolution studies
No reported bioactivity – novel chemotype
Affinity-based proteomics and phenotypic assays
Covalent inhibitor library synthesis
Acrylamide warhead with unique coumarin-thiazole core
Cysteine-targeting covalent binding and kinase panel assays
SAR expansion studies
Acrylamide-thiophene extension vs simpler linkers
Potency and selectivity profiling against kinase/ChE panels
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